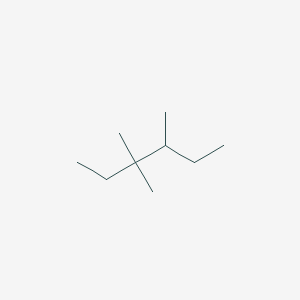

3,3,4-Trimethylhexane

Description

Properties

IUPAC Name |

3,3,4-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-6-8(3)9(4,5)7-2/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWOOWBJJKVYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871263 | |

| Record name | Hexane, 3,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16747-31-2 | |

| Record name | 3,3,4-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16747-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 3,3,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 3,3,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 3,3,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,3,4-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,3,4-trimethylhexane, an isomer of nonane. The information is curated for professionals in research and development who require precise data for modeling, solvent selection, and analytical applications. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents logical workflows through diagrams.

Core Physical and Chemical Properties

This compound is a branched-chain alkane with the chemical formula C₉H₂₀.[1][2] Its structure, featuring three methyl groups, results in specific steric and electronic characteristics that influence its physical behavior.[2] As a non-polar molecule, its intermolecular interactions are dominated by weak van der Waals forces, which dictates its volatility, solubility, and other physical constants.[3][4][5]

Summary of Quantitative Data

The physical properties of this compound have been determined through various experimental and computational methods. The table below provides a consolidated summary of these key data points.

| Property | Value | Units |

| Molecular Formula | C₉H₂₀ | - |

| Molecular Weight | 128.26 | g/mol |

| Boiling Point | 140 - 140.5 | °C |

| Melting Point | -101.2 | °C |

| Density | 0.745 | g/mL |

| Refractive Index | 1.418 | - |

| Molar Volume | 172.1 | mL/mol |

| Critical Temperature | 312 | °C |

| Critical Pressure | 21.4 | atm |

| Enthalpy of Vaporization | 42.2 | kJ/mol |

| Vapor Pressure | 0.02547 | atm |

Detailed Discussion of Physical Properties

Boiling and Melting Points

The boiling point of an alkane is primarily influenced by the strength of its intermolecular London dispersion forces, which increase with molecular size and surface area.[3][5] For this compound, the boiling point is approximately 140°C.[1][7] Increased branching in alkanes typically leads to a more compact, spherical shape, reducing the surface area available for intermolecular contact and thus lowering the boiling point compared to their straight-chain isomers.[3]

The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing. This compound has a melting point of -101.2°C.[7]

Density and Solubility

As with most alkanes, this compound is less dense than water, with a density of approximately 0.745 g/mL.[1] This property is why alkanes are immiscible with and float on water.[3][4]

Due to its non-polar nature, this compound is hydrophobic and insoluble in polar solvents like water.[4][5] However, it is soluble in non-polar organic solvents such as other hydrocarbons, ethers, and chlorinated solvents.[4][5] This makes it useful as a non-polar solvent in certain organic synthesis applications.[2]

Refractive Index

The refractive index of 1.418 is a measure of how light propagates through the substance and is a useful parameter for identification and purity assessment.[1]

Experimental Protocols

The determination of the physical properties of alkanes like this compound follows established laboratory procedures. While specific experimental reports for this compound are not detailed in the provided results, the general methodologies are well-documented.

Determination of Boiling Point

The boiling point can be accurately measured using fractional distillation or differential scanning calorimetry (DSC).[2]

-

Methodology: Fractional Distillation

-

Apparatus Setup: A distillation flask is filled with the sample and connected to a fractionating column, a condenser, and a collection flask. A calibrated thermometer is placed at the head of the column to measure the vapor temperature.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises through the fractionating column.

-

Equilibrium: The temperature is monitored. The boiling point is recorded as the stable temperature at which the vapor condenses and is collected, under a specified atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction is applied to normalize the boiling point to standard pressure.

-

Determination of Density

A calibrated pycnometer is a standard instrument for the precise determination of liquid density.[2]

-

Methodology: Pycnometry

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer with the reference liquid, and the pycnometer with the sample, along with the known density of the reference liquid.

-

Determination of Refractive Index

A refractometer is used for this measurement.

-

Methodology: Refractometry

-

Calibration: The refractometer is calibrated using a standard with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into view. The refractive index is read directly from the scale.

-

Temperature Control: The measurement is performed at a constant, specified temperature (commonly 20°C), as the refractive index is temperature-dependent.

-

Visualizations

Factors Influencing Alkane Physical Properties

The following diagram illustrates the key molecular factors that determine the physical properties of alkanes.

Caption: Relationship between molecular structure and key physical properties of alkanes.

Experimental Workflow: Boiling Point Determination

This diagram outlines a simplified workflow for determining the boiling point of a liquid sample via distillation.

Caption: A simplified experimental workflow for determining the boiling point.

Safety and Handling

While a full Safety Data Sheet (SDS) should be consulted, it is important to note that alkanes are generally flammable.[8] Handling of this compound should be performed in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

Conclusion

This compound is a branched alkane with well-characterized physical properties that align with established chemical principles. Its non-polar nature and specific boiling and melting points make it a relevant compound for various applications in research and industry, from being a component in fuel studies to serving as a non-polar solvent or an analytical standard.[2] The data and protocols presented in this guide provide a foundational resource for professionals working with this and similar compounds.

References

- 1. This compound [stenutz.eu]

- 2. This compound|C9H20|CAS 16747-31-2 [benchchem.com]

- 3. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. This compound | CAS#:16747-31-2 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16747-31-2 Name: this compound [xixisys.com]

Spectroscopic Analysis of 3,3,4-Trimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3,4-trimethylhexane (C₉H₂₀), a branched alkane. Due to the absence of readily available experimental Nuclear Magnetic Resonance (NMR) data, predicted ¹H and ¹³C NMR spectra are presented alongside experimental Infrared (IR) spectroscopy and Mass Spectrometry (MS) data obtained from the National Institute of Standards and Technology (NIST) database. This document details the methodologies for obtaining such spectra and visualizes the relationships between the spectroscopic techniques and the structural information they provide.

Quantitative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Predicted using an online NMR prediction tool.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (1) | 0.88 | Triplet | 3H |

| CH₂ (2) | 1.19 | Quartet | 2H |

| C(CH₃)₂ (3') | 0.86 | Singlet | 6H |

| CH (4) | 1.55 | Multiplet | 1H |

| CH₃ (4') | 0.83 | Doublet | 3H |

| CH₂ (5) | 1.25 | Multiplet | 2H |

| CH₃ (6) | 0.89 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

Predicted using an online NMR prediction tool.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-1 | 14.4 |

| C-2 | 25.8 |

| C-3 | 37.9 |

| C-3' (gem-dimethyl) | 26.1 |

| C-4 | 45.2 |

| C-4' (methyl) | 15.7 |

| C-5 | 29.8 |

| C-6 | 11.9 |

Table 3: Experimental IR Spectroscopy Data for this compound

Data sourced from the NIST WebBook.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2880-2970 | Strong | C-H Stretch (alkane) |

| 1465 | Medium | CH₂ Bending (scissoring) |

| 1380 | Medium | CH₃ Bending (symmetric) |

| 1365 | Medium | CH₃ Bending (symmetric) |

Table 4: Experimental Mass Spectrometry Data for this compound

Data sourced from the NIST WebBook.[3][4]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 71 | 40 | [C₅H₁₁]⁺ |

| 85 | 10 | [C₆H₁₃]⁺ |

| 128 | 5 | [C₉H₂₀]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is typically used. Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. The chemical shifts of the resulting peaks are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The prepared sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared region (4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and correlated to specific molecular vibrations and functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum environment. This process, known as electron ionization (EI), removes an electron from the molecule to form a positively charged molecular ion (M⁺•).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, and the fragmentation pattern provides valuable information about the molecule's structure.

Visualization of Spectroscopic Workflows and Relationships

The following diagrams, created using Graphviz, illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

Caption: Mass spectrometry fragmentation of this compound.

References

An In-depth Technical Guide on the Biological Activity of 3,3,4-Trimethylhexane and its Isomers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 3,3,4-trimethylhexane is limited in publicly available literature. This guide synthesizes information from studies on structurally related branched alkanes and volatile organic compounds (VOCs) to provide a comprehensive overview of its expected biological activities and the methodologies for their assessment.

Introduction

This compound is a branched-chain alkane with the molecular formula C9H20. As a volatile organic compound (VOC), its interactions with biological systems are of interest in various fields, including toxicology, pharmacology, and environmental science. This document provides a technical overview of the known and predicted biological activities of this compound and its isomers, methodologies for their evaluation, and potential mechanisms of action.

Physicochemical Properties

The biological activity of a compound is intrinsically linked to its physicochemical properties. As a non-polar hydrocarbon, this compound is expected to readily partition into lipid-rich environments, such as cell membranes.

| Property | This compound | Isomer Example (n-Nonane) |

| Molecular Formula | C9H20 | C9H20 |

| Molecular Weight | 128.26 g/mol | 128.26 g/mol |

| Boiling Point | ~135-140 °C (estimated) | 151 °C |

| LogP (octanol-water) | ~4.5-5.0 (estimated) | 5.1 |

| Water Solubility | Very low | 0.22 mg/L |

Data for this compound are estimated based on its structure and data for similar alkanes. Data for n-nonane is provided for comparison.

Predicted Biological Activities and Mechanisms of Action

The primary mechanism of action for non-polar hydrocarbons like this compound is the disruption of cellular membranes. This can lead to a cascade of downstream effects.

Alteration of Cell Membrane Fluidity

The partitioning of this compound into the lipid bilayer is predicted to increase membrane fluidity. This disruption can affect the function of membrane-bound proteins, ion channels, and receptors.

Technical Guide: 3,3,4-Trimethylhexane (CAS: 16747-31-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,3,4-trimethylhexane, a branched alkane hydrocarbon. It includes its physicochemical properties, safety information, analytical methods, and potential synthesis protocols, designed for a scientific audience.

Chemical and Physical Properties

This compound is a non-polar organic compound.[1] Its branched structure influences its physical properties, such as boiling point and viscosity, making it a subject of interest in thermophysical research and as a reference compound in analytical chemistry.[1]

Identity and Structure

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 16747-31-2 | [2] |

| Molecular Formula | C₉H₂₀ | [2] |

| Canonical SMILES | CCC(C)C(C)(C)CC | [1] |

| InChI Key | ARWOOWBJJKVYOV-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 128.255 g/mol | [2] |

| Boiling Point | 139.6 - 140.5 °C (at 760 mmHg) | [3][4] |

| Melting Point | 171.95 K (-101.2 °C) | [4][5] |

| Density | 0.7±0.1 g/cm³ | [3] |

| Flash Point | 28.6±11.7 °C | [3] |

| Vapor Pressure | 7.9±0.1 mmHg at 25°C | [3] |

| Refractive Index | 1.407 | [3] |

Safety and Handling

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapour. |

| Skin Irritation | Category 2 | ! | Warning | H315: Causes skin irritation.[9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ! | Warning | H336: May cause drowsiness or dizziness.[8][9] |

| Aspiration Hazard | Category 1 | ⚕️ | Danger | H304: May be fatal if swallowed and enters airways.[9] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | পরিবেশ | Warning | H411: Toxic to aquatic life with long lasting effects. |

Precautionary Statements (Recommended)

| Type | P-Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P240 | Ground/bond container and receiving equipment. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9] |

| P331 | Do NOT induce vomiting.[9] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9] | |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[9] |

Experimental Protocols

Representative Synthesis Protocol: Grignard Reaction

While a specific published protocol for this compound is not available, a general Grignard-based synthesis can be proposed. This method involves the reaction of a Grignard reagent with a suitable ketone followed by dehydration and hydrogenation.

Objective: To synthesize this compound.

Materials:

-

Ethyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Sulfuric acid (concentrated)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas supply

-

Standard glassware for anhydrous reactions and hydrogenation

Methodology:

-

Preparation of Grignard Reagent: In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare ethylmagnesium bromide by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether.

-

Reaction with Ketone: Cool the Grignard solution in an ice bath. Slowly add a solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether to the flask with stirring. Maintain the temperature below 10 °C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up: Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude tertiary alcohol (3,3,4-trimethyl-4-hexanol).

-

Dehydration: Dehydrate the crude alcohol by heating with a catalytic amount of concentrated sulfuric acid. The resulting alkene mixture (isomers of 3,3,4-trimethyl-3-hexene) is distilled from the reaction flask.

-

Hydrogenation: The collected alkene is dissolved in ethanol (B145695) and subjected to catalytic hydrogenation using a Pd/C catalyst under a hydrogen atmosphere (e.g., using a Parr hydrogenator) until hydrogen uptake ceases.

-

Purification: Filter the reaction mixture to remove the catalyst. The resulting solution is then purified by fractional distillation to yield this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of volatile hydrocarbons like this compound.[1]

Objective: To detect and quantify this compound in a hydrocarbon mixture.

Instrumentation:

-

Gas Chromatograph with a mass spectrometer detector (e.g., Agilent HP-5 column or similar).[10]

Methodology:

-

Sample Preparation: Dilute the hydrocarbon mixture in a suitable volatile solvent (e.g., hexane (B92381) or pentane). Prepare a series of calibration standards of this compound in the same solvent. An internal standard (e.g., a deuterated alkane) should be added to all samples and standards for improved accuracy.[1]

-

GC Parameters (Typical):

-

Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio).[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 40 °C for 3 min, ramp at 5 °C/min to 200 °C, then ramp at 10 °C/min to 280 °C.[10]

-

-

MS Parameters (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).[11] Quantify using the calibration curve generated from the standards.

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification of this compound.

-

Mass Spectrum: The electron ionization (EI) mass spectrum is available in the NIST Chemistry WebBook and can be used for identification in GC-MS analysis.[11]

-

Infrared (IR) Spectrum: The gas-phase IR spectrum is also available from the NIST/EPA Gas-Phase Infrared Database.[2] Conformational analyses of the compound have been performed using both IR and Raman spectroscopy.[12]

Applications and Uses

Due to its specific isomeric structure and well-defined properties, this compound serves several roles in scientific research:

-

Reference Standard: It is used as a standard or reference compound in chromatography and mass spectrometry to aid in the identification of components in complex hydrocarbon mixtures, such as gasoline or petroleum fractions.[1]

-

Thermophysical Research: Its properties are studied to model the behavior of more complex branched hydrocarbons.[1]

-

Materials Science: It serves as a model compound for investigating how molecular branching affects physical properties like viscosity and density, which is relevant for the development of lubricants and fuels.[1]

-

Solvent: Its non-polar nature makes it a suitable solvent for certain organic synthesis applications.[1]

Visualized Workflows and Pathways

Synthesis Pathway via Grignard Reaction

Caption: Conceptual Grignard Synthesis Pathway for this compound.

Analytical Workflow for Quantification

Caption: General Analytical Workflow for this compound using GC-MS.

References

- 1. This compound|C9H20|CAS 16747-31-2 [benchchem.com]

- 2. Hexane, 3,3,4-trimethyl- [webbook.nist.gov]

- 3. This compound | CAS#:16747-31-2 | Chemsrc [chemsrc.com]

- 4. Hexane, 3,3,4-trimethyl- [webbook.nist.gov]

- 5. Hexane, 3,3,4-trimethyl- [webbook.nist.gov]

- 6. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 7. chem-space.com [chem-space.com]

- 8. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 9. cpachem.com [cpachem.com]

- 10. 2,3,3-TRIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]

- 11. Hexane, 3,3,4-trimethyl- [webbook.nist.gov]

- 12. tandfonline.com [tandfonline.com]

Conformational Analysis of 3,3,4-Trimethylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Conformational Analysis of 3,3,4-Trimethylhexane

This compound is a saturated hydrocarbon with the molecular formula C9H20. Its structure is characterized by a hexane (B92381) backbone with three methyl substituents, two on the third carbon and one on the fourth. The most significant conformational flexibility in this molecule arises from the rotation around the C3-C4 single bond. The substituents on these two carbons—two methyl groups and an ethyl group on C3, and a methyl group, an ethyl group, and a hydrogen atom on C4—give rise to a complex energy profile as the bond rotates.

Infrared and Raman spectroscopy studies, supported by normal coordinate calculations, have shown that this compound exists as a mixture of at least two distinct molecular conformations in the liquid state. Understanding the relative stabilities and populations of these conformers is crucial for predicting the molecule's bulk properties and its potential interactions in a biological or materials context.

This guide will focus on the analysis of the rotational isomers (rotamers) around the C3-C4 bond using Newman projections. We will estimate the relative energies of the staggered and eclipsed conformations by quantifying the torsional and steric strain associated with each.

Rotational Conformations and Strain Energy Analysis around the C3-C4 Bond

The rotation around the C3-C4 bond in this compound results in a series of staggered and eclipsed conformations. The relative energies of these conformers are primarily determined by two factors:

-

Torsional Strain: This arises from the repulsion between electron clouds in eclipsing bonds.

-

Steric Strain: This is the repulsive interaction that occurs when bulky groups are forced into close proximity. In the context of alkanes, this is most significant in gauche and eclipsing interactions between alkyl groups.

To analyze the conformations, we will use Newman projections, sighting down the C3-C4 bond. Carbon 3 (the front carbon) is substituted with two methyl groups and one ethyl group. Carbon 4 (the back carbon) is substituted with one methyl group, one ethyl group, and one hydrogen atom.

Staggered Conformations

There are three unique staggered conformations, with dihedral angles of approximately 60°, 180°, and 300° between the bulkiest groups. We will analyze the gauche interactions present in each to estimate their relative steric strain. A gauche interaction is a steric clash between two substituents separated by a 60° dihedral angle.

Eclipsed Conformations

There are three unique eclipsed conformations, which represent the energy maxima during bond rotation. These conformers suffer from both torsional and steric strain.

Estimated Strain Energy Values

To quantify the energy of each conformer, we will use the following approximate strain energy values from the literature for gauche and eclipsing interactions. It is important to note that these are additive approximations, and the actual energies may vary slightly.

| Interaction Type | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) |

| H-H eclipse | 1.0 | 4.0 |

| CH₃-H eclipse | 1.4 | 6.0 |

| CH₃CH₂-H eclipse | 1.5 | 6.4 |

| CH₃-CH₃ eclipse | 2.6 | 11.0 |

| CH₃-CH₂CH₃ eclipse | 2.9 | 12.0 |

| CH₃-CH₃ gauche | 0.9 | 3.8 |

| CH₃-CH₂CH₃ gauche | 1.0 | 4.2 |

| CH₂CH₃-CH₂CH₃ gauche | 1.1 | 4.6 |

Note: Values involving ethyl groups are estimations based on similar systems and may vary.

Quantitative Analysis of Conformers

The following tables summarize the estimated strain energies for the staggered and eclipsed conformations of this compound.

Table 1: Estimated Strain Energies of Staggered Conformations

| Conformer | Dihedral Angle (Et-Et) | Gauche Interactions | Total Strain (kcal/mol) | Relative Energy (kcal/mol) |

| A (Anti-like) | ~180° | 1 x (Me-Me), 1 x (Me-Et) | 0.9 + 1.0 = 1.9 | 0.0 |

| B (Gauche 1) | ~60° | 1 x (Me-Me), 1 x (Me-Et), 1 x (Et-Et) | 0.9 + 1.0 + 1.1 = 3.0 | 1.1 |

| C (Gauche 2) | ~300° | 2 x (Me-Et) | 2 x 1.0 = 2.0 | 0.1 |

Table 2: Estimated Strain Energies of Eclipsed Conformations

| Conformer | Eclipsing Interactions | Total Strain (kcal/mol) | Relative Energy (kcal/mol) |

| D | 1 x (Me-Me), 1 x (Et-H), 1 x (Me-Et) | 2.6 + 1.5 + 2.9 = 7.0 | 5.1 |

| E | 1 x (Me-H), 1 x (Me-Et), 1 x (Et-Me) | 1.4 + 2.9 + 2.9 = 7.2 | 5.3 |

| F | 1 x (Me-H), 1 x (Et-Et), 1 x (Me-Me) | 1.4 + (Et-Et eclipse ~3.2) + 2.6 = 7.2 | 5.3 |

Note: The energy of the Et-Et eclipsing interaction is estimated to be slightly higher than a Me-Et eclipse.

From this analysis, conformer A is predicted to be the most stable, followed closely by conformer C . Conformer B is significantly less stable due to the presence of three gauche interactions. The eclipsed conformations represent the barriers to rotation.

Visualization of Conformational Analysis

Newman Projections of Staggered Conformers

Caption: Newman projections of the three staggered conformers.

Potential Energy Diagram

Caption: Estimated potential energy diagram for rotation around the C3-C4 bond.

Experimental Protocols for Conformational Analysis

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a powerful technique to study conformational equilibria. By lowering the temperature, the rate of interconversion between conformers can be slowed down, potentially allowing for the observation of distinct signals for each conformer.

Objective: To determine the energy difference (ΔG) between the major conformers of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a pure sample of this compound in a low-freezing point deuterated solvent (e.g., CDCl₃, Toluene-d₈, or CS₂). The concentration should be approximately 10-20 mg/mL.

-

Use a high-quality NMR tube rated for low-temperature use.

-

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

At each temperature, allow the sample to equilibrate for at least 10 minutes before acquiring a new spectrum.

-

Continue acquiring spectra at decreasing temperatures until significant broadening and then sharpening of signals is observed, indicating the slowing of conformational exchange on the NMR timescale. The lowest achievable temperature will depend on the solvent and the instrument's capabilities.

-

-

Data Analysis:

-

At a temperature where distinct signals for the different conformers are visible, integrate the corresponding peaks to determine the population ratio (K = [major conformer]/[minor conformer]).

-

Calculate the Gibbs free energy difference using the equation: ΔG = -RTln(K), where R is the gas constant and T is the temperature in Kelvin.

-

Caption: Workflow for Variable-Temperature NMR analysis.

Gas Chromatography (GC)

High-resolution capillary GC can potentially be used to separate stable conformers of some molecules, although for rapidly interconverting alkanes at typical GC temperatures, this is challenging. More commonly, GC is used to separate isomers.

Objective: To separate this compound from other nonane (B91170) isomers and to assess peak shape for any indications of conformational effects.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., pentane (B18724) or hexane).

-

-

GC-MS Analysis:

-

Column: Use a long (e.g., 50-

-

The Thermodynamics of Molecular Architecture: An In-depth Guide to Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core thermodynamic properties of branched alkanes, offering a comprehensive overview for researchers, scientists, and professionals in drug development. Understanding the stability and energy characteristics of these fundamental organic molecules is crucial for a wide range of applications, from fuel development to the rational design of pharmaceuticals. This document provides a synthesis of key thermodynamic data, detailed experimental and computational methodologies for their determination, and visual representations of the underlying principles governing the behavior of branched alkanes.

Core Thermodynamic Principles of Branched Alkanes

The degree of branching in an alkane's carbon skeleton has a profound impact on its thermodynamic stability. Generally, branched alkanes are thermodynamically more stable than their linear isomers.[1][2][3][4][5][6] This increased stability is reflected in their heats of combustion and standard enthalpies of formation. The more branched an isomer, the less heat is released upon combustion, indicating a lower initial energy state.[7][8][9]

Several factors contribute to this enhanced stability, including:

-

Electron Correlation: The compact electronic structure of branched alkanes leads to a decrease in the molecular surface area per atom, resulting in a lowering of energy and increased stability.[2][3]

-

Steric Effects: While significant branching can introduce steric hindrance and decrease stability, moderate branching can relieve torsional strain compared to the gauche interactions present in the conformations of linear alkanes.

-

Electrostatic Effects: Analysis using density functional theory (DFT) suggests that electrostatic energy favors alkane branching.[5]

The isomerization of n-alkanes to their branched counterparts is a slightly exothermic process.[10] Consequently, lower reaction temperatures thermodynamically favor the formation of highly branched isomers.[10][11]

Tabulated Thermodynamic Data

The following tables summarize key thermodynamic properties for a selection of branched alkanes compared to their linear isomers. These values are crucial for thermodynamic calculations and for understanding the relative stabilities of these compounds.

Table 1: Standard Enthalpy of Formation (ΔfH°), Standard Molar Entropy (S°), and Gibbs Free Energy of Formation (ΔfG°) for Selected Alkanes in the Gas Phase at 298.15 K

| Compound | Formula | Isomer Type | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |

| n-Butane | C4H10 | Linear | -125.7 | 310.2 | -15.9 |

| Isobutane (2-Methylpropane) | C4H10 | Branched | -134.2[12] | 294.7[13] | -20.8 |

| n-Pentane | C5H12 | Linear | -146.8 | 349.6 | -8.4 |

| Isopentane (2-Methylbutane) | C5H12 | Branched | -153.7 | 343.6 | -14.3 |

| Neopentane (2,2-Dimethylpropane) | C5H12 | Highly Branched | -167.9[14] | 306.4 | -18.7 |

Data sourced from the NIST Chemistry WebBook and other cited literature.

Table 2: Heat of Combustion (ΔcH°) for Selected Alkane Isomers in the Gas Phase at 298.15 K

| Compound | Formula | Isomer Type | ΔcH° (kJ/mol) |

| n-Butane | C4H10 | Linear | -2877.1 |

| Isobutane (2-Methylpropane) | C4H10 | Branched | -2868.6[13] |

| n-Pentane | C5H12 | Linear | -3536.1 |

| Isopentane (2-Methylbutane) | C5H12 | Branched | -3528.6 |

| Neopentane (2,2-Dimethylpropane) | C5H12 | Highly Branched | -3514.0[14] |

Data sourced from the NIST Chemistry WebBook and other cited literature.

Experimental and Computational Methodologies

The determination of the thermodynamic properties of branched alkanes relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

a) Calorimetry for Enthalpy of Formation and Combustion

Calorimetry is the primary experimental method for determining the enthalpy changes associated with chemical reactions, such as combustion.

-

Principle: The heat released during the complete combustion of a known amount of a substance in a bomb calorimeter is measured. This heat of combustion can then be used to calculate the standard enthalpy of formation using Hess's Law.

-

Methodology:

-

A precise mass of the alkane sample is placed in a sample holder within a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically.

-

The temperature change of the water is meticulously measured.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The heat of combustion of the alkane is calculated from the temperature rise and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

b) Spectroscopic Methods for Entropy Determination

Standard molar entropies are often determined from spectroscopic data combined with statistical mechanics.

-

Principle: The entropy of a substance can be calculated by considering its translational, rotational, vibrational, and electronic energy levels, which can be determined from spectroscopic measurements.

-

Methodology:

-

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are used to determine the fundamental vibrational frequencies of the molecule.

-

Rotational Constants: Microwave spectroscopy provides data on the moments of inertia and rotational constants.

-

Statistical Mechanics Calculations: The spectroscopic data are used in statistical mechanical formulas to calculate the contributions of translation, rotation, and vibration to the total entropy of the molecule in the ideal gas state. For complex molecules, contributions from internal rotations of methyl groups must also be considered.

-

Computational Protocols

Computational chemistry provides powerful tools for estimating the thermodynamic properties of molecules, which is particularly useful for isomers that are difficult to isolate and study experimentally.

a) Density Functional Theory (DFT)

-

Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be used to calculate molecular energies, from which thermodynamic properties can be derived.

-

Methodology:

-

The geometry of the branched alkane molecule is optimized to find its lowest energy conformation.

-

A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies.

-

The electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and Gibbs free energy are calculated.

-

These values are then used to compute the standard enthalpy of formation, entropy, and Gibbs free energy of formation. The choice of functional and basis set is critical for achieving accurate results.[15]

-

b) Group Additivity Methods

-

Principle: This is an empirical method that estimates thermodynamic properties by summing the contributions of individual chemical groups within the molecule.

-

Methodology:

-

The branched alkane is dissected into its constituent functional groups (e.g., -CH₃, -CH₂-, >CH-, >C<).

-

Experimentally derived thermodynamic property values for each group are summed.

-

Corrections are applied for non-nearest-neighbor interactions, such as gauche interactions and steric hindrance, to refine the estimate.[16][17]

-

Visualizing Relationships and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the thermodynamic properties of branched alkanes.

Caption: Relationship between alkane branching and thermodynamic properties.

Caption: Workflow for the experimental determination of thermodynamic properties.

Conclusion

The thermodynamic properties of branched alkanes are a cornerstone of physical organic chemistry with significant implications for industrial processes and scientific research. The greater stability of branched isomers compared to their linear counterparts is a well-established principle, quantifiable through their enthalpies of formation and combustion. The methodologies outlined in this guide, from experimental calorimetry and spectroscopy to computational DFT and group additivity methods, provide a robust framework for the continued investigation and application of these fundamental molecules. For professionals in fields such as drug development, a thorough understanding of these thermodynamic principles can inform the design of more stable and effective molecular entities.

References

- 1. ck12.org [ck12.org]

- 2. quora.com [quora.com]

- 3. Stability on the Branch Line - ChemistryViews [chemistryviews.org]

- 4. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkane - Wikipedia [en.wikipedia.org]

- 7. organic chemistry - Why is a branched alkane more stable than the straight-chain isomer? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes | Chemistry | Study.com [study.com]

- 9. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. tandfonline.com [tandfonline.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Isobutane [webbook.nist.gov]

- 13. Isobutane (data page) - Wikipedia [en.wikipedia.org]

- 14. Neopentane [webbook.nist.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. srd.nist.gov [srd.nist.gov]

An In-depth Technical Guide to the Potential Research Applications of C9H20 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of C9H20, detailing their physicochemical properties, potential research applications, and relevant experimental methodologies. The isomers of nonane (B91170), with the chemical formula C9H20, represent a diverse group of alkanes with applications ranging from fuel science to potential roles in medicinal chemistry and materials science.

Introduction to C9H20 Isomers

The molecular formula C9H20 encompasses 35 constitutional isomers, which are molecules sharing the same molecular formula but differing in the connectivity of their atoms.[1][2][3][4][5] These isomers can be broadly categorized into straight-chain alkanes (n-nonane) and various branched-chain alkanes, including methyl-, ethyl-, propyl-, and dimethyl-substituted derivatives of shorter carbon chains.[1][3] The degree of branching significantly influences the physicochemical properties of these isomers, such as boiling point, melting point, density, and octane (B31449) rating.[6]

It is important to distinguish the saturated C9H20 alkanes from cyclic structures with a similar number of carbon atoms but a different molecular formula due to the presence of rings. For instance, bicyclo[3.3.1]nonane, a key scaffold in drug discovery, has the formula C9H16 and is not an isomer of nonane.

Physicochemical Properties of C9H20 Isomers

The structural diversity of C9H20 isomers leads to a range of physical and chemical properties. Generally, increased branching leads to a lower boiling point due to reduced van der Waals forces, while also increasing the octane number, a critical parameter in fuel science.[6] A summary of available quantitative data for a selection of nonane isomers is presented below.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Nonane | Nonane | 150.8[7][8] | -53.5[7][8] | 0.718[9] |

| 2-Methyloctane | 2-Methyloctane | 143.3 | - | 0.713 |

| 3-Methyloctane | 3-Methyloctane | 144.2 | - | 0.723 |

| 4-Methyloctane | 4-Methyloctane | 142.4 | - | 0.719 |

| 2,2-Dimethylheptane | 2,2-Dimethylheptane | 134.6 | -80.6 | 0.706 |

| 3,3-Dimethylheptane | 3,3-Dimethylheptane | 137.9 | - | 0.725[10] |

| 2,6-Dimethylheptane | 2,6-Dimethylheptane | 135.2 | -103.0 | 0.709 |

| 3,4-Dimethylheptane | 3,4-Dimethylheptane | 140.6[11] | - | - |

| 2,3,3,4-Tetramethylpentane (B96541) | 2,3,3,4-Tetramethylpentane | 141.5[12] | - | 0.755[12] |

Note: Data for all 35 isomers is not consistently available in the literature. The table presents a selection of isomers for which reliable data could be found.

Research Applications of C9H20 Isomers

The research applications of C9H20 isomers are diverse, with significant interest in fuel science, materials science, and as reference compounds in analytical chemistry. Certain isomers also show potential in specialized fields like medicinal chemistry and atmospheric science.

A primary application of branched C9H20 isomers is in the formulation of fuels. Their high octane ratings contribute to smoother combustion and reduced engine knocking.[6][12]

-

Highly Branched Isomers as Fuel Additives: Isomers such as 2,3,3,4-tetramethylpentane are of interest in fuel science due to their high octane ratings.[12] Research in this area focuses on understanding the relationship between molecular branching and combustion properties to develop cleaner and more efficient fuels.[12]

-

Combustion Kinetics Studies: Specific isomers, like 2,3,3-trimethylhexane, are used as model compounds to investigate combustion enthalpy and reaction kinetics, providing valuable data for refining petrochemical processes.[12]

-

n-Nonane as a Solvent: n-Nonane is utilized as a nonpolar solvent in organic synthesis and as a medium for reactions involving hydrophobic compounds.[13] It is also a component of commercial solvents like mineral spirits.[13]

-

Feedstocks for Chemical Industry: All C9H20 isomers can serve as feedstocks for cracking and reforming processes to produce smaller alkanes and alkenes, which are essential building blocks for polymers and other chemicals.[6]

-

Chromatography: n-Nonane and some of its branched isomers, such as 2-methyloctane, are used as reference compounds in gas chromatography due to their well-defined retention times and properties.[14]

-

Spectroscopy: The distinct mass spectra of the 35 nonane isomers allow for their identification, making them useful as reference compounds in mass spectrometry.

While less common than their use in industrial applications, some C9H20 isomers and their derivatives have been investigated for their biological activity.

-

2,4-Dimethylheptane (B1204451) as a Potential Biomarker: Studies have indicated that elevated levels of 2,4-dimethylheptane in exhaled breath may serve as a potential biomarker for the diagnosis of lung cancer.[15]

-

Chiral Synthons: Several of the branched C9H20 isomers are chiral, meaning they exist as non-superimposable mirror images (enantiomers).[6][16] This chirality opens up the possibility of using these isomers as starting materials or building blocks (chiral synthons) in the synthesis of complex, stereospecific molecules, which is a critical aspect of drug development.[16]

The isomers of nonane are released into the atmosphere from various sources, including vehicle emissions and industrial processes. Their reactions in the atmosphere contribute to the formation of secondary organic aerosols (SOAs).[12][17] Research in this area focuses on understanding the atmospheric oxidation chemistry of these compounds and their impact on air quality.[17]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of C9H20 isomers in a research setting.

A common method for the synthesis of specific branched alkanes involves the Grignard reaction followed by reduction.

Objective: To synthesize a branched C9H20 isomer, for example, 2,6-dimethylheptane.[18]

Methodology:

-

Grignard Reagent Formation: Prepare a Grignard reagent from an appropriate alkyl halide (e.g., isobutylmagnesium bromide).

-

Coupling Reaction: React the Grignard reagent with a suitable carbonyl compound (e.g., ethyl formate) to form a secondary alcohol (e.g., 2,6-dimethylheptan-4-ol).[18]

-

Hydrogenation: The resulting alcohol is then hydrogenated to the corresponding alkane. This can be a multi-step process.[18]

-

Purification: The crude alkane is purified by washing with sulfuric acid, followed by drying and fractional distillation.[18]

The octane number of a fuel component is a measure of its resistance to knocking during combustion.

Objective: To determine the Motor Octane Number (MON) of a C9H20 isomer.

Methodology:

The standard test method (ASTM D2700) utilizes a single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[19]

-

Engine Setup: The CFR engine is operated under specific, controlled conditions of speed (900 rpm for MON), temperature, and ignition timing.[19]

-

Reference Fuels: Primary reference fuels, which are blends of isooctane (B107328) (2,2,4-trimethylpentane, octane number 100) and n-heptane (octane number 0), are used to calibrate the engine's knock intensity.[19]

-

Sample Testing: The C9H20 isomer is run in the engine, and its knock intensity is measured.

-

Comparison: The knock intensity of the sample is compared to that of the reference fuel blends. The octane number is determined by finding the reference fuel blend that produces the same knock intensity as the sample.[19]

Objective: To quantitatively analyze the products of alkane combustion.

Methodology:

A combustion train is used to measure the amount of carbon dioxide and water produced.[19]

-

Combustion: The alkane sample is burned in a closed chamber with a sufficient supply of oxygen for complete combustion.

-

Product Trapping: The combustion products are passed through a series of traps. A drying agent (e.g., magnesium perchlorate) absorbs the water, and a strong base (e.g., sodium hydroxide) absorbs the carbon dioxide.[19]

-

Quantification: The mass of water and carbon dioxide produced is determined by the change in mass of the respective traps.[19]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of C9H20 isomers.

Figure 1: Classification of C9H20 Isomers.

Figure 2: Experimental Workflow for Isomer Synthesis and Analysis.

Conclusion

The 35 isomers of C9H20 offer a rich landscape for chemical research. While their primary applications have historically been in the fuel industry, ongoing research continues to unveil their potential in diverse fields such as materials science, analytical chemistry, and even as probes for biological systems. The highly branched isomers are particularly valuable for their combustion properties, while the existence of chiral isomers presents opportunities for their use in stereoselective synthesis. Further investigation into the specific properties and reactivities of each isomer will undoubtedly lead to new and innovative applications for this versatile class of hydrocarbons.

References

- 1. List all the 35 structural isomers of nonane (C9H20). | Filo [askfilo.com]

- 2. quora.com [quora.com]

- 3. List of isomers of nonane - Wikipedia [en.wikipedia.org]

- 4. What are the structural isomers of C9H20? | Filo [askfilo.com]

- 5. scribd.com [scribd.com]

- 6. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 7. tceq.texas.gov [tceq.texas.gov]

- 8. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nonane - Wikipedia [en.wikipedia.org]

- 10. 3,3-Dimethylheptane | C9H20 | CID 520991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3,4-dimethyl heptane, 922-28-1 [thegoodscentscompany.com]

- 12. 2,3,3,4-Tetramethylpentane CAS 16747-38-9 [benchchem.com]

- 13. Nonane Formula, Structure & Isomers - Lesson | Study.com [study.com]

- 14. benchchem.com [benchchem.com]

- 15. Buy 2,4-Dimethylheptane (EVT-315669) | 2213-23-2 [evitachem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 19. alevelchemistry.co.uk [alevelchemistry.co.uk]

3,3,4-Trimethylhexane: An Elusive Component in the Complex Language of Plant Volatiles

For Immediate Release

Introduction

Volatile organic compounds (VOCs) are the scent signals of the plant kingdom, a complex chemical language that mediates interactions with pollinators, herbivores, and pathogens. Within this vast vocabulary, the branched alkane 3,3,4-trimethylhexane has emerged as a compound of interest, albeit one shrouded in a degree of scientific mystery. While its presence has been confirmed in the volatile profile of at least one plant species, its purported role in the intricate tripartite relationship between plants, viruses, and insect vectors remains largely unsubstantiated by publicly available primary literature. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a plant volatile, detailing its confirmed presence in Morus alba (white mulberry), and explores the broader, well-documented context of how viral infections alter plant volatile emissions to manipulate insect behavior.

This compound in Morus alba Volatiles: A Confirmed Sighting

A 2018 study focusing on the phytochemical evaluation of Morus alba seeds and their cold-pressed oil provides the most definitive evidence to date of this compound as a plant-derived volatile.

Quantitative Data

The analysis of the volatile oil from Morus alba seeds revealed the presence of this compound at a relative concentration of 0.12 ± 0.02% . This quantitative data is presented in the context of the broader volatile profile of the seeds.

| Compound Class | Key Compounds | Relative Percentage (%) |

| Alkanes | This compound | 0.12 ± 0.02 |

| 2,2-Dimethyl-decane | Highest % in class | |

| Hexane | Second highest % in class | |

| Monoterpenes | l-Limonene | Highest % overall |

| alpha-Pinene | High abundance | |

| 2-beta-Pinene | High abundance | |

| Aldehydes | Various | 10.97 |

| Alcohols | Various | 3.75 |

| Acids | Various | 3.44 |

| Esters | 2,2-dimethyl-1-propanol acetate | 2.13 ± 0.15 |

| 3-methyl-1-butanol acetate | 0.60 ± 0.04 | |

| Ethers | Anethole | 2.58 ± 0.11 |

| Benzenes | 4-ethyl-1,2-dimethylbenzene | 1.39 ± 0.81 |

| Styrene | 0.98 ± 0.13 | |

| 1,2-dimethylbenzene | 0.17 ± 0.06 | |

| Ketones | Various | 0.51 |

Experimental Protocol: Volatile Oil Analysis of Morus alba Seeds

The following protocol outlines the methodology used to identify and quantify this compound in Morus alba seeds[1]:

1. Sample Preparation:

-

Cold-pressed oil was extracted from the seeds of Morus alba.

2. Volatile Compound Determination:

-

Instrumentation: A Shimadzu model GC-2010 gas chromatograph coupled with a QP 2010 plus mass selective detector (GC-MS) was utilized.

-

Column: A Restek Rxi-5ms capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) was used for separation.

-

Injection: The injection temperature was set to 250 °C and operated in split mode with a split ratio of 20.

-

Carrier Gas and Flow: Helium was used as the carrier gas with a total flow of 40.8 mL/min and a column flow of 1.80 mL/min.

-

Oven Temperature Program: The oven temperature was initially held at 40 °C.

-

Compound Identification: Volatile compounds were identified by comparing their mass spectra with the instrument's database.

References

Interaction of Trimethylhexanes with Biological Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylhexanes, a group of branched-chain alkanes, are prevalent in various industrial applications and environmental contexts. Their hydrophobic nature dictates a significant interaction with biological membranes, the primary barrier of cells. Understanding this interaction is crucial for assessing their toxicological profiles, potential as drug permeation enhancers, and their overall impact on cellular function. This technical guide provides a comprehensive overview of the physicochemical principles governing the interaction of trimethylhexanes with lipid bilayers, details experimental protocols for their characterization, and explores their potential influence on membrane-associated signaling pathways. Due to a lack of extensive direct experimental data for trimethylhexanes, this guide combines established principles of alkane-membrane interactions with specific, adaptable methodologies for future research.

Physicochemical Interactions with the Lipid Bilayer

The interaction of small hydrophobic molecules like trimethylhexanes with biological membranes is primarily driven by the hydrophobic effect. These nonpolar molecules are expelled from the aqueous environment and preferentially partition into the hydrophobic core of the lipid bilayer. The branched structure of trimethylhexanes, such as 2,2,4-trimethylhexane (B107784) and 3,3,5-trimethylhexane, influences their packing within the lipid acyl chains, leading to alterations in membrane properties.

Membrane Fluidity

The insertion of small alkanes into the lipid bilayer generally increases membrane fluidity. By disrupting the ordered packing of the lipid acyl chains, they lower the main phase transition temperature (Tm) of the membrane. The branching of trimethylhexanes is expected to create more significant disruption compared to their linear counterparts, leading to a greater fluidizing effect. This can be quantified by measuring the fluorescence anisotropy of membrane-intercalating probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or the generalized polarization (GP) of Laurdan.

Membrane Permeability

Increased membrane fluidity is often correlated with increased permeability to water and small solutes. The disordered lipid packing creates transient voids, facilitating the passage of molecules across the bilayer. Therefore, trimethylhexanes are expected to enhance membrane permeability. This can be experimentally determined using vesicle-based assays that measure the leakage of entrapped fluorescent markers.

Lipid Organization and Domain Formation

Biological membranes are not homogenous structures; they contain specialized microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids and play crucial roles in cell signaling. Small hydrophobic molecules can influence the stability and organization of these rafts. By altering the packing of surrounding lipids, trimethylhexanes may modulate the formation, size, and dynamics of lipid rafts, thereby indirectly affecting the signaling platforms they host.

Quantitative Data on Trimethylhexane-Membrane Interactions

Direct quantitative data for the interaction of specific trimethylhexane isomers with lipid membranes is scarce in the published literature. However, based on studies of similar short-chain and branched alkanes, we can anticipate the following trends and provide a framework for their experimental determination.

| Parameter | Expected Effect of Trimethylhexanes | Rationale |

| Membrane/Water Partition Coefficient (Kp) | High | Driven by the hydrophobic effect, with branching potentially slightly decreasing Kp compared to linear alkanes of the same carbon number due to less favorable van der Waals interactions. |

| Permeability Coefficient (P) | Increased | Disruption of lipid packing and increased membrane fluidity create pathways for permeation. |

| Main Phase Transition Temperature (Tm) | Decreased | Intercalation disrupts the ordered gel phase, favoring the liquid crystalline phase. |

| Transition Enthalpy (ΔH) | Decreased | Reduced cooperativity of the phase transition due to the presence of the impurity. |

| Fluorescence Anisotropy (r) of DPH | Decreased | Increased rotational freedom of the probe in a more fluid environment. |

| Laurdan Generalized Polarization (GP) | Decreased | Increased water penetration into the bilayer interface due to disordered lipid packing. |

Experimental Protocols

This section provides detailed methodologies for key experiments to quantify the interaction of trimethylhexanes with model biological membranes.

Differential Scanning Calorimetry (DSC) to Determine Thermotropic Effects

DSC is used to measure the changes in the main phase transition temperature (Tm) and enthalpy (ΔH) of lipid vesicles upon incorporation of trimethylhexanes.

Methodology:

-

Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of a model lipid, such as dipalmitoylphosphatidylcholine (DPPC), in a suitable buffer (e.g., PBS, pH 7.4).

-

Incorporation of Trimethylhexane: Add varying molar ratios of the desired trimethylhexane isomer (e.g., 2,2,4-trimethylhexane) to the lipid solution in an organic solvent before lipid film formation. Ensure complete solvent evaporation.

-

DSC Measurement:

-

Load the liposome suspension into the DSC sample pan.

-

Use an identical volume of buffer in the reference pan.

-

Equilibrate the sample at a temperature below the expected pre-transition.

-

Scan the temperature at a controlled rate (e.g., 1°C/min) through the pre-transition and main transition temperatures.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Determine the Tm (peak of the endotherm) and ΔH (integrated area of the peak) for each sample. Plot Tm and ΔH as a function of the trimethylhexane molar concentration.

Fluorescence Spectroscopy to Measure Membrane Fluidity

4.2.1 DPH Fluorescence Anisotropy

This technique measures the rotational mobility of the DPH probe within the hydrophobic core of the membrane.

Methodology:

-

Liposome and Probe Preparation: Prepare LUVs containing a fixed concentration of DPH (e.g., 1:500 probe:lipid molar ratio) and varying concentrations of trimethylhexane.

-

Fluorescence Measurement:

-

Use a fluorometer equipped with polarizers.

-

Excite the sample at ~360 nm and measure the emission intensity at ~430 nm with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

-

Correct for instrumental bias (G-factor) by measuring with horizontally polarized excitation (IHV and IHH).

-

-

Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH.

-

Data Analysis: Plot the fluorescence anisotropy as a function of trimethylhexane concentration. A decrease in anisotropy indicates an increase in membrane fluidity.[1]

4.2.2 Laurdan Generalized Polarization (GP)

Laurdan's emission spectrum is sensitive to the polarity of its environment, providing information about water penetration into the bilayer interface.[2][3]

Methodology:

-

Liposome and Probe Preparation: Prepare LUVs containing Laurdan (e.g., 1:200 probe:lipid molar ratio) and varying concentrations of trimethylhexane.[2][3]

-

Fluorescence Measurement:

-

GP Calculation: Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490)[4]

-

Data Analysis: Plot the GP value as a function of trimethylhexane concentration. A decrease in the GP value indicates increased water penetration and higher membrane fluidity.[4]

Vesicle Permeability Assay

This assay measures the leakage of a fluorescent dye from vesicles, indicating an increase in membrane permeability.

Methodology:

-

Vesicle Preparation: Prepare LUVs encapsulating a self-quenching concentration of a fluorescent dye such as calcein (B42510) or carboxyfluorescein.

-

Assay Procedure:

-

Dilute the dye-loaded vesicles in an iso-osmotic buffer.

-

Add varying concentrations of trimethylhexane to the vesicle suspension.

-

Monitor the increase in fluorescence intensity over time as the dye leaks out and becomes de-quenched.

-

-

Data Analysis: The initial rate of fluorescence increase is proportional to the permeability of the membrane to the dye. The data can be fitted to kinetic models to extract permeability coefficients.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the location, orientation, and dynamic effects of trimethylhexanes within a lipid bilayer.

Methodology:

-

System Setup:

-

Construct a model lipid bilayer (e.g., POPC or DPPC) in a simulation box with explicit water molecules and ions to mimic physiological conditions.

-

Insert a desired number of trimethylhexane molecules into the simulation box, either randomly distributed in the water phase or pre-inserted into the bilayer core.

-

-

Force Field Parameters: Utilize a well-validated force field for lipids (e.g., CHARMM36, GROMOS) and obtain or develop parameters for the specific trimethylhexane isomer. Parameters for many alkanes are available in standard force fields.[5]

-

Simulation Protocol:

-

Perform energy minimization to remove steric clashes.

-

Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the box dimensions and lipid packing to adjust.

-

Run a production simulation for a sufficient duration (nanoseconds to microseconds) to sample the conformational space of the system.

-

-

Data Analysis:

-

Localization: Calculate the density profile of trimethylhexane molecules along the axis perpendicular to the membrane to determine their preferred location within the bilayer.

-

Membrane Structure: Analyze changes in bilayer thickness, area per lipid, and lipid acyl chain order parameters.

-

Dynamics: Calculate the lateral diffusion coefficients of lipids and trimethylhexane molecules.

-

Potential Impact on Signaling Pathways

While direct evidence is lacking, the membrane-perturbing effects of trimethylhexanes suggest potential indirect modulation of cellular signaling pathways.

Perturbation of Lipid Raft-Mediated Signaling

Lipid rafts serve as platforms for the assembly of signaling complexes, including receptors like G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. By altering the lipid packing and fluidity of the surrounding membrane, trimethylhexanes could:

-

Destabilize lipid rafts, leading to the dissociation of signaling complexes and attenuation of the signal.

-

Alter the partitioning of signaling proteins into or out of rafts, thereby modulating their activity.

The following diagram illustrates a hypothetical mechanism for the disruption of a generic lipid raft-associated signaling pathway.

Caption: Hypothetical disruption of a lipid raft signaling platform by trimethylhexane.

Modulation of Membrane Protein Function

The function of many transmembrane proteins, including ion channels, transporters, and receptors, is sensitive to the physical properties of the surrounding lipid bilayer. Changes in membrane fluidity and thickness induced by trimethylhexanes could:

-

Alter the conformational dynamics of membrane proteins, affecting their activity.

-

Modify the protein-lipid interface, influencing protein oligomerization and function.

The following workflow illustrates the general process by which a small hydrophobic molecule can affect membrane protein function.

Caption: Workflow of trimethylhexane's potential impact on membrane protein function.

Conclusion

Trimethylhexanes, as small, branched alkanes, are expected to readily partition into biological membranes, leading to an increase in membrane fluidity and permeability. While direct quantitative data remains limited, the experimental and computational protocols outlined in this guide provide a robust framework for future investigations. A deeper understanding of these interactions is essential for accurately assessing the biological impact of these compounds and for exploring their potential applications in areas such as drug delivery. The indirect effects on membrane-associated signaling pathways represent a critical area for future research, as even subtle alterations to the membrane environment can have significant consequences for cellular function.

References

- 1. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3,4-Trimethylhexane via Catalytic Hydrogenation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the reduction of unsaturated compounds like alkenes to their saturated alkane counterparts. This process is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of complex molecular scaffolds. These application notes provide a detailed protocol for the synthesis of 3,3,4-trimethylhexane, a branched alkane, through the catalytic hydrogenation of a suitable alkene precursor, 3,3,4-trimethyl-1-hexene. The precursor itself can be synthesized via a Grignard reaction followed by dehydration, offering a complete synthetic pathway.